![molecular formula C9H9N3OS B7771674 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7771674.png)
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction proceeds through the involvement of the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Substitution: The methyl groups and the sulfanyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for the oxidation of the sulfanyl group.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Substitution: Various alkylated or arylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Medicine: Potential use as a lead compound for the development of new drugs targeting various diseases.
Industry: Applications in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting antiproliferative effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a fused pyridine-pyrimidine ring system but differ in the position of functional groups.
Uniqueness
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of both methyl and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Propiedades
IUPAC Name |
5,7-dimethyl-2-sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWGHJLUSXUFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NC(=NC2=O)S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7771605.png)
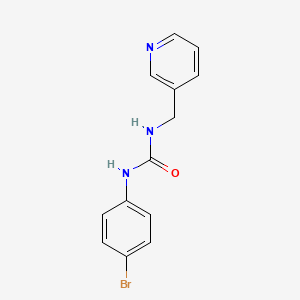
![4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B7771640.png)
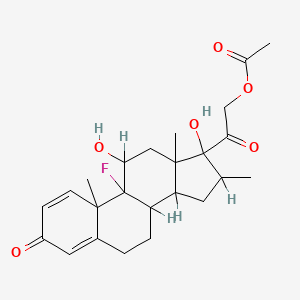
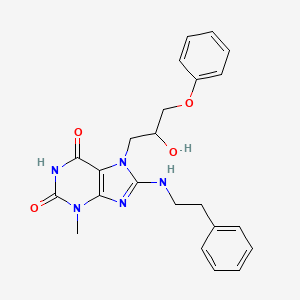
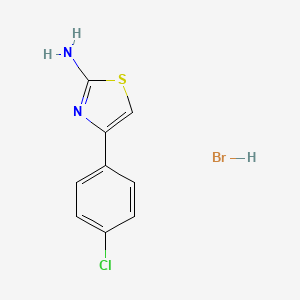
![Methyl 5-piperazin-1-yl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B7771671.png)
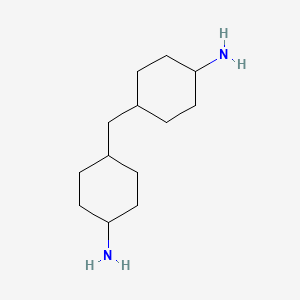

![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)
![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate](/img/structure/B7771714.png)

